CD38 inhibitor 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TC ADPRC 78c is a potent and specific inhibitor of the enzyme CD38, which is involved in the metabolism of nicotinamide adenine dinucleotide (NAD+). This compound has shown significant potential in reversing age-related metabolic dysfunctions by increasing NAD+ levels in tissues . It has been studied extensively for its therapeutic applications in various diseases, including cardiovascular diseases and metabolic disorders .
Mechanism of Action
Target of Action
CD38 Inhibitor 1 primarily targets the CD38 molecule , a multifunctional ecto-enzyme that metabolizes NAD+ and mediates nicotinamide dinucleotide (NAD+) and extracellular nucleotide homeostasis as well as intracellular calcium . CD38 is heavily expressed on malignant myeloma cells .
Mode of Action
This compound interacts with CD38 by binding to its active site, modulating its activity . This interaction prevents the conversion of extracellular NAD+ to ADP-ribose (ADPR) or cyclic ADPR (cADPR) in cancer cell lines and PBMCs . It also inhibits intracellular CD38 activity, elevating intracellular NAD+ levels .
Biochemical Pathways
CD38 plays a role in the regulation of immune cell differentiation, maturation, activation, and immune tolerance . It is involved in the regulation of migration, receptor-mediated adhesion by interaction with CD31 or hyaluronic acid, and signaling events . CD38 also has ectoenzymatic activity and is involved in the generation of nucleotide metabolites, which play a role in the control of intracellular calcium stores .
Pharmacokinetics
The pharmacokinetics of CD38 inhibitors, such as daratumumab, exhibit nonlinearity, as clearance decreases with higher doses and over time due to target-mediated effects . The approved dose of 16 mg/kg of daratumumab results in the saturation of 99% of the target at the end of weekly dosing in most patients, and high target saturation is maintained over time during the less frequent dosing schedule .
Result of Action
The inhibition of CD38 with this compound leads to changes in key metabolites playing an important role in immunomodulation . It prevents tumor growth and improves T cell fitness . It also has immunomodulatory effects via the elimination of CD38-positive immune suppressor cells, such as regulatory T cells (Tregs), regulatory B cells, and myeloid-derived suppressor cells .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, CD38 is upregulated on cancer cells upon immune checkpoint inhibitor (ICI) therapy, driving ICI resistance . Therefore, the efficacy of this compound can be influenced by the presence of other therapies and the tumor microenvironment .
Biochemical Analysis
Biochemical Properties
CD38 inhibitor 1 interacts with the CD38 molecule, which is expressed on the cell surface and in intracellular compartments such as the endoplasmic reticulum, nuclear membrane, and mitochondria . The inhibitor preferentially inhibits CD38 NADase activity .
Cellular Effects
This compound has been shown to influence cell function by modulating cell differentiation, cytokine release, migration, and apoptosis processes . It also impacts cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the enzymatic activity of CD38 . This results in increased NAD+ levels in cells, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. The inhibitor has demonstrated stability and has shown long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At certain thresholds, the inhibitor can improve energy metabolism disorder and reduce proinflammatory cytokines .
Metabolic Pathways
This compound is involved in the NAD+ metabolic pathway . It interacts with the CD38 enzyme, influencing the availability of NAD+ in cells .
Transport and Distribution
This compound is distributed within cells where it interacts with the CD38 molecule .
Subcellular Localization
The subcellular localization of this compound is closely tied to the localization of the CD38 molecule. CD38 can be found on the cell surface and in intracellular compartments .
Preparation Methods
The synthesis of TC ADPRC 78c involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of specific functional groups to enhance binding affinity to CD38.
Step 3: Purification and crystallization to obtain the final product with high purity.
Industrial production methods involve scaling up these synthetic routes under controlled conditions to ensure consistency and quality. High-performance liquid chromatography (HPLC) is often used to monitor the purity and yield of the compound .
Chemical Reactions Analysis
TC ADPRC 78c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced using common reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others to modify its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
TC ADPRC 78c has a wide range of scientific research applications:
Chemistry: Used as a tool to study the enzymatic activity of CD38 and its role in NAD+ metabolism.
Biology: Helps in understanding the cellular mechanisms involving NAD+ and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating age-related metabolic disorders, cardiovascular diseases, and certain types of cancer.
Industry: Utilized in the development of new therapeutic agents targeting CD38.
Comparison with Similar Compounds
TC ADPRC 78c is unique compared to other CD38 inhibitors due to its high specificity and potency. Similar compounds include:
Thiazoloquin(az)olin(on)e derivatives: These compounds also inhibit CD38 but may have different binding affinities and specificities.
Nicotinamide analogs: These compounds increase NAD+ levels through different mechanisms but may not specifically target CD38.
The uniqueness of TC ADPRC 78c lies in its ability to selectively inhibit CD38 with high potency, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQALSOBHVEJQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601336660 |
Source
|
Record name | CD38-IN-78c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700637-55-3 |
Source
|
Record name | CD38-IN-78c | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.